molecular formula C26H25ClN2O6S B606058 BGC20-1531Hydrochloride

BGC20-1531Hydrochloride

Cat. No.: B606058
M. Wt: 529.0 g/mol
InChI Key: ZSHYZCXOFPPBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

BGC 20-1531 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the EP4 receptor and its role in various chemical pathways.

    Biology: Helps in understanding the biological functions of the EP4 receptor in different physiological processes.

    Medicine: Investigated for its potential therapeutic effects in treating migraine headaches and other conditions involving the EP4 receptor.

    Industry: Utilized in the development of new drugs targeting the EP4 receptor

Mechanism of Action

BGC 20-1531 hydrochloride exerts its effects by selectively binding to and antagonizing the prostaglandin E2 receptor subtype 4 (EP4). This inhibition prevents the activation of downstream signaling pathways that are involved in vasodilation and inflammation. The compound’s high selectivity for the EP4 receptor over other prostanoid receptors ensures targeted action with minimal off-target effects .

Future Directions

BGC20-1531Hydrochloride is currently in clinical development for the treatment of migraine headache . Its potential applications in other areas of research are not mentioned in the search results.

Biochemical Analysis

Biochemical Properties

BGC20-1531Hydrochloride plays a significant role in biochemical reactions by selectively antagonizing the prostanoid EP4 receptor. This compound exhibits high affinity and selectivity for the EP4 receptor, with a pKb value of 7.6 . It interacts with various enzymes, proteins, and other biomolecules, including ion channels and transporters, to inhibit the PGE2-induced vasodilation of middle cerebral and meningeal arteries . The nature of these interactions involves binding to the EP4 receptor, thereby blocking the downstream signaling pathways activated by PGE2.

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting the EP4 receptor. This inhibition influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound reduces PGE2-induced vasodilation, which can impact blood flow and cellular responses to inflammation . Additionally, it may affect the expression of genes involved in inflammatory responses and vascular tone regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the EP4 receptor, which prevents the activation of this receptor by PGE2. This binding inhibits the downstream signaling pathways that would normally be activated by EP4 receptor stimulation, such as those involving cyclic AMP (cAMP) and protein kinase A (PKA) . By blocking these pathways, this compound can reduce vasodilation and inflammation, contributing to its potential therapeutic effects in migraine research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies may lead to sustained inhibition of EP4 receptor-mediated pathways, potentially resulting in prolonged anti-inflammatory and vasodilatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EP4 receptor activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as gastrointestinal disturbances or cardiovascular issues. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired inhibition of EP4 receptor activity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound may influence metabolic flux and metabolite levels by altering the activity of enzymes involved in prostaglandin synthesis and degradation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for specific transporters, such as those involved in prostaglandin transport . These interactions can affect the compound’s concentration in target tissues and its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the plasma membrane, where it interacts with the EP4 receptor, or to intracellular compartments involved in prostaglandin signaling . This localization can influence the compound’s activity and function, as well as its ability to modulate EP4 receptor-mediated pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BGC 20-1531 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of BGC 20-1531 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

BGC 20-1531 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BGC 20-1531 hydrochloride, which can be used for further research and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-cyclopentyl-2′-C-methyladenosine
  • GW-493838
  • MRS-1191
  • APNEA HEMADO
  • A2A receptor antagonist 2
  • Xanthine amine congener hydrochloride
  • Nitrobenzylthioinosine
  • Proxyphylline
  • PSB-1115 potassium salt
  • N6-Cyclopentyladenosine

Uniqueness

BGC 20-1531 hydrochloride stands out due to its high affinity and selectivity for the EP4 receptor, with a pKb value of 7.6. This selectivity is significantly higher compared to other similar compounds, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S.ClH/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23;/h4-15H,16H2,1-3H3,(H,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHYZCXOFPPBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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